molecular formula C18H13FN2O3S2 B2574318 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 898461-65-9

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2574318
CAS No.: 898461-65-9
M. Wt: 388.43
InChI Key: HQLJISJSBHSNSQ-UHFFFAOYSA-N
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Description

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic organic compound featuring a benzodioxole group linked to a thiazole ring, which is further functionalized with a (4-fluorophenyl)sulfanylacetamide chain. Compounds with 1,3-benzodioxole (also known as benzodioxol or methylenedioxyphenyl) and thiazole cores are of significant interest in medicinal chemistry and chemical biology research. These structural motifs are frequently explored in the development of bioactive molecules. For instance, structurally related compounds have been investigated as modulators of biological targets such as the G protein-coupled receptor 17 (GPCR17) for potential application in neuro-degenerative disease research . Other analogues have been studied in various pharmacological contexts, including as potential antitumor agents . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S2/c19-12-2-4-13(5-3-12)25-9-17(22)21-18-20-14(8-26-18)11-1-6-15-16(7-11)24-10-23-15/h1-8H,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLJISJSBHSNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide
  • Molecular Formula : C₁₈H₁₃N₃O₆S
  • Molecular Weight : 399 Da
  • LogP : 3.85
  • Polar Surface Area : 113 Ų

These properties suggest a moderate lipophilicity and potential for cellular membrane permeability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . For instance, a study demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 26 to 65 µM . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

The biological activity of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have shown inhibition of enzymes like MEK1/2 kinases, which are crucial in the MAPK/ERK signaling pathway associated with cell proliferation and survival .
  • Regulation of Apoptosis : The compound may enhance apoptotic signaling pathways by modulating the expression of proteins involved in apoptosis .
  • Cell Cycle Arrest : It has been observed that certain thiazole derivatives can induce G0/G1 phase arrest in sensitive cancer cell lines .

Study 1: Cytotoxicity Evaluation

A recent investigation assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines using MTS assays. The study found that compounds similar to N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide exhibited selective toxicity towards cancer cells while sparing normal fibroblasts . This selectivity is crucial for minimizing side effects in therapeutic applications.

Study 2: In Vivo Efficacy

In vivo studies utilizing streptozotocin-induced diabetic mice models demonstrated that thiazole derivatives could effectively lower blood glucose levels while exhibiting minimal cytotoxicity at therapeutic doses. This suggests potential applications beyond oncology, possibly in metabolic disorders .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis, inhibits MEK1/2
AntidiabeticLowers blood glucose levels
Selective ToxicityHigher cytotoxicity towards cancer cells

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of thiazole derivatives, including N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide, as promising anticancer agents. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

A study published in ResearchGate demonstrated that thiazole derivatives exhibit significant cytotoxicity against breast cancer cells, suggesting that modifications to the thiazole moiety can enhance their anticancer activity . Furthermore, the benzodioxole group is known for its ability to interact with biological targets involved in cancer progression, thereby enhancing the compound's efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have been documented to possess antibacterial and antifungal activities. Research indicates that the presence of the thiazole ring enhances the interaction with microbial enzymes, leading to increased potency against resistant strains of bacteria and fungi .

A study focusing on the synthesis and evaluation of new thiazole derivatives reported promising results against various pathogens, including Staphylococcus aureus and Candida albicans, indicating that N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide could be a candidate for developing new antimicrobial therapies .

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective effects. Compounds containing thiazole and benzodioxole motifs have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Studies have indicated that similar compounds can modulate pathways associated with neuroinflammation and oxidative stress, potentially offering therapeutic benefits in neurodegenerative conditions . The specific mechanisms by which N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide exerts these effects warrant further investigation.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The thiazole ring in the title compound distinguishes it from analogs with triazole, thiadiazole, or imidazothiazole cores. Key comparisons include:

Compound Name Core Structure Key Substituents Pharmacological Relevance Evidence Source
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) Thiazole 3-Chloro-4-fluorophenyl Kinase modulation (implied)
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole Ethyl, thiophen-2-yl Unknown (structural analog)
N-(3-Chloro-4-methylphenyl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide Thiadiazole Benzylsulfanyl, 3-chloro-4-methylphenyl Undisclosed
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazothiazole Dihydroimidazothiazole, pyridine Kinase or protease inhibition

Key Observations :

  • Triazole/thiadiazole cores (e.g., ) may confer divergent hydrogen-bonding profiles due to nitrogen atom positioning.

Substituent Analysis

However, the benzodioxol moiety in the title compound likely increases steric bulk compared to simpler alkyl or aryl substituents.

Comparison with Triazole-Based Analogs

Compounds like those in utilize:

  • 1,2,4-Triazole Synthesis : Cyclization of hydrazinecarbothioamides under basic conditions.
  • S-Alkylation : Reaction with α-haloketones to append sulfanylacetamide chains.

Yield and Purity :

  • Triazole derivatives in report >95% purity via HPLC, comparable to thiazole analogs in .

Pharmacological and Physicochemical Properties

MMP-9 Inhibition Potential

The sulfanylacetamide motif is shared with MMP-9 inhibitors like N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM) . While the title compound’s activity is unconfirmed, its benzodioxol group may enhance binding to hydrophobic enzyme domains compared to hexahydroquinazolinone-based analogs.

Anti-Exudative Activity

Acetamide derivatives in exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The title compound’s benzodioxol group could modulate inflammation-related targets (e.g., COX enzymes) but requires empirical validation.

Spectral Characterization

  • IR Spectroscopy : Expected C=S stretches (~1240–1255 cm⁻¹) and absence of C=O bands in cyclic tautomers, as seen in .
  • NMR : Aromatic protons from benzodioxol and fluorophenyl groups would resonate at δ 6.5–7.5 ppm, similar to compound 14 in .

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